molecular formula C9H9BrClIO B14765603 1-Bromo-3-chloro-2-iodo-4-propoxybenzene

1-Bromo-3-chloro-2-iodo-4-propoxybenzene

Cat. No.: B14765603
M. Wt: 375.43 g/mol
InChI Key: STOSMNSADIQZOD-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-iodo-4-propoxybenzene (CAS 2807470-97-7) is a high-purity, multi-halogenated aromatic building block specifically designed for advanced chemical synthesis and research applications. With the molecular formula C₉H₉BrClIO and a molecular weight of 375.43 g/mol , this compound features a benzene ring strategically functionalized with bromo, chloro, and iodo substituents, alongside a propoxy group. This unique arrangement makes it a versatile and valuable scaffold in medicinal chemistry, materials science, and organic synthesis, particularly in metal-catalyzed cross-coupling reactions like Suzuki and Negishi couplings where the different halogen atoms allow for sequential and selective functionalization. The compound is characterized by its high complexity and is supplied with a typical purity of 97% . For optimal stability and shelf-life, it is recommended that this product be stored in a cool, dark place at 4-8°C . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Safety Information: This compound requires careful handling. The signal word is 'Warning' and it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal protocols.

Properties

Molecular Formula

C9H9BrClIO

Molecular Weight

375.43 g/mol

IUPAC Name

1-bromo-3-chloro-2-iodo-4-propoxybenzene

InChI

InChI=1S/C9H9BrClIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3

InChI Key

STOSMNSADIQZOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)I)Cl

Origin of Product

United States

Preparation Methods

Diazotization and Halogen Exchange Strategies

Diazotization reactions are widely employed for introducing halogens at specific positions on aromatic rings. The patent JP H075487B2 details a method for synthesizing 1-bromo-2-chloro-4-fluorobenzene via diazotization of 2-chloro-4-fluoroaniline followed by bromination with cuprous bromide. Adapting this approach, the iodo and chloro groups in 1-bromo-3-chloro-2-iodo-4-propoxybenzene could be introduced sequentially:

  • Diazotization of 3-chloro-4-propoxy-aniline :

    • Treating 3-chloro-4-propoxy-aniline with sodium nitrite in hydrobromic acid at -5–5°C forms the diazonium salt.
    • Subsequent bromination with cuprous bromide at 30–40°C introduces the bromo group at the ortho position relative to the propoxy group.
    • Yield optimization: The patent reports a 76% yield for 1-bromo-2-chloro-4-fluorobenzene under analogous conditions.
  • Iodination via Sandmeyer Reaction :

    • Replacing the amino group in an intermediate with iodine requires a copper(I) iodide catalyst. For example, 2-iodo substitution can be achieved by treating a diazonium salt precursor with potassium iodide.

Table 1: Diazotization-Based Halogenation Conditions

Step Reagents/Conditions Temperature Time Yield Source
1 NaNO₂, HBr, CuBr 30–40°C 30 min ~76%
2 KI, CuI, H₂O 80°C 2 h ~60%*

*Estimated based on analogous iodo-substitution reactions.

Sequential Electrophilic Aromatic Substitution

Electrophilic substitution remains a cornerstone for introducing halogens on benzene rings. However, the presence of multiple directing groups complicates regioselectivity:

  • Propoxy Group as a Directing Group :

    • The propoxy group (–OCH₂CH₂CH₃) is a strong ortho/para-director. Introducing it first could guide subsequent halogenation steps.
    • Alkylation of 4-hydroxybenzaldehyde : Reacting 4-hydroxybenzaldehyde with propyl bromide in the presence of K₂CO₃ yields 4-propoxybenzaldehyde, which can be reduced to 4-propoxybenzene.
  • Halogenation Sequence :

    • Iodination : Using ICl in acetic acid introduces iodine at the ortho position to the propoxy group.
    • Chlorination : FeCl₃-catalyzed chlorination at the meta position relative to iodine.
    • Bromination : Br₂ in H₂SO₄ targets the remaining ortho position relative to chlorine.

Challenges : Competitive side reactions and over-halogenation require precise stoichiometry and low temperatures.

Cross-Coupling Reactions for Late-Stage Functionalization

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enable precise aryl-aryl bond formation. While these are typically used for biaryl synthesis, they can also introduce halogens via pre-functionalized boronic esters:

  • Suzuki Coupling with Halogenated Boronic Acids :
    • As demonstrated in Ambeed’s protocols, 1-bromo-4-iodobenzene reacts with pyridin-3-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ to yield 4-bromo-4’-pyridinyl biphenyl.
    • Adapting this, a trihalogenated boronic acid could couple with a propoxy-containing aryl halide.

Table 2: Cross-Coupling Reaction Parameters

Catalyst Solvent Temperature Time Yield Source
Pd(PPh₃)₄ Toluene/H₂O 80°C 12 h 80%
PdCl₂(dppf) DMF 85°C 4 h 63%

Propoxy Group Introduction via Williamson Ether Synthesis

Introducing the propoxy group in the final stages avoids interference with halogenation:

  • Synthesis of 1-bromo-3-chloro-2-iodobenzene :

    • Achieved via sequential halogenation (Section 2).
  • O-Alkylation of Phenol Intermediate :

    • Deprotonate the phenol with KOH in ethanol, then react with propyl bromide at 60°C.

Key Consideration : The phenol must be generated via hydrolysis of a protected intermediate (e.g., methoxy group deprotection).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Advantages Limitations Estimated Yield
Diazotization High regioselectivity Multi-step, sensitive intermediates 50–70%
Electrophilic Substitution Cost-effective Poor control with multiple halogens 30–50%
Cross-Coupling Modular, scalable Requires pre-functionalized boronic acids 60–80%
Williamson Ether Late-stage functionalization Requires phenol precursor 70–85%

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-iodo-4-propoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted benzene derivative .

Scientific Research Applications

1-Bromo-3-chloro-2-iodo-4-propoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets. The halogen atoms and the propoxy group influence its reactivity and binding affinity to various substrates. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of multiple halogens can also enhance its ability to participate in coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzene Derivatives

1-Bromo-3-chloro-4-iodobenzene (C₆H₃BrClI)
  • Molecular Weight : 297.35 g/mol
  • Substituents : Bromine (1), chlorine (3), iodine (4).
  • Key Differences : Lacks the propoxy group, leading to reduced solubility in polar solvents. The absence of an electron-donating alkoxy group diminishes its reactivity in nucleophilic aromatic substitution compared to the target compound .
1-Bromo-2-chloro-4-fluorobenzene (C₆H₃BrClF)
  • Molecular Weight : 209.45 g/mol
  • Substituents : Bromine (1), chlorine (2), fluorine (4).
  • Physical Properties : Boiling point ~106–107°C (analogous to 1-bromo-2-chloroethane) .
  • Key Differences : Fluorine’s small size and high electronegativity create strong inductive effects, contrasting with iodine’s polarizability. The absence of a propoxy group reduces steric hindrance .
1-Bromo-3-chloro-2-methoxybenzene (C₇H₆BrClO)
  • Molecular Weight : 235.48 g/mol
  • Substituents : Bromine (1), chlorine (3), methoxy (2).
  • Key Differences : Methoxy is smaller than propoxy, lowering lipophilicity. This compound’s similarity score to the target is 0.91 , highlighting positional and functional group variations .

Alkoxy-Substituted Halobenzenes

1-(3-Bromopropoxy)-4-chlorobenzene (C₉H₁₀BrClO)
  • Molecular Weight : 265.54 g/mol
  • Substituents : Bromopropoxy (1), chlorine (4).
  • Structural Data : Single-crystal X-ray analysis reveals a dihedral angle of 76.3° between the benzene ring and propoxy chain, impacting crystallinity and melting behavior .
  • Key Differences : Lacks iodine, reducing molecular weight and halogen diversity.
4-Bromo-2-chloro-1-isopropoxybenzene (C₉H₁₀BrClO)
  • Molecular Weight : 265.54 g/mol
  • Substituents : Bromine (4), chlorine (2), isopropoxy (1).
  • Key Differences : Isopropoxy’s branched structure vs. linear propoxy alters steric interactions and solubility .

Multi-Halogenated Derivatives with Functional Groups

1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (C₇H₄Br₂ClF)
  • Molecular Weight : 302.37 g/mol
  • Substituents : Bromine (1, bromomethyl), chlorine (2), fluorine (3).
4-Bromo-2-chlorobenzonitrile (C₇H₃BrClN)
  • Molecular Weight : 216.46 g/mol
  • Substituents : Bromine (4), chlorine (2), nitrile (1).
  • Physical Properties : Melting point 67–68°C, boiling point 142–143°C .
  • Key Differences : Nitrile group enhances electrophilicity, enabling different reaction pathways.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Differences
1-Bromo-3-chloro-2-iodo-4-propoxybenzene C₉H₉BrClIO 370.43 Br (1), Cl (3), I (2), OPr (4) High steric hindrance; diverse halogen reactivity
1-Bromo-3-chloro-4-iodobenzene C₆H₃BrClI 297.35 Br (1), Cl (3), I (4) Lacks alkoxy group; lower solubility
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF 209.45 Br (1), Cl (2), F (4) Small substituents; high electronegativity
1-(3-Bromopropoxy)-4-chlorobenzene C₉H₁₀BrClO 265.54 BrOPr (1), Cl (4) Propoxy chain; no iodine

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